2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid
Description
2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is a complex organic compound that features a benzothiazole ring system. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the benzothiazole ring imparts unique chemical properties, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O5S2/c1-25(22,23)9-6-7-12-13(8-9)24-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h2-8H,1H3,(H,20,21)(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKNZVJZVMRVNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid typically involves the reaction of 6-methylsulfonyl-1,3-benzothiazole with an appropriate benzoic acid derivative. One common method includes the use of coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of palladium catalysts and boron reagents under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzothiazole ring.
Scientific Research Applications
2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The sulfonyl group may also play a role in enhancing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Known for its muscle relaxant properties and used in the synthesis of various derivatives.
Benzothiazole derivatives: These compounds share the benzothiazole ring system and exhibit a wide range of biological activities, including anti-cancer, anti-bacterial, and anti-tubercular properties.
Uniqueness
2-[(6-Methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]benzoic acid is unique due to the presence of the methylsulfonyl group, which imparts distinct chemical properties and enhances its reactivity. This makes it a valuable compound for developing new materials and pharmaceuticals with specific desired properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
